molecular formula C20H30N4O4 B10782112 Sdz-gpi-562

Sdz-gpi-562

Numéro de catalogue B10782112
Poids moléculaire: 390.5 g/mol
Clé InChI: OPSRUAAFZJIVQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SDZ GPI 562: is a small molecule drug developed by Novartis Pharma AG. It functions as a glycoprotein IIb/IIIa receptor antagonist, which means it inhibits the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation. This compound has been primarily investigated for its potential in treating cardiovascular diseases and immune system disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SDZ GPI 562 involves multiple steps, starting from readily available organic compounds. The key steps typically include:

    Formation of the Core Structure: This involves the construction of the central heterocyclic ring system through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and amination.

    Purification and Characterization: The final product is purified using techniques like recrystallization or chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of SDZ GPI 562 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for large-scale production.

    Continuous Flow Chemistry: Implementing continuous flow processes to improve efficiency and consistency.

    Green Chemistry Principles: Reducing the use of hazardous reagents and solvents, and recycling materials where possible.

Analyse Des Réactions Chimiques

Types of Reactions

SDZ GPI 562 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create analogs with different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Applications De Recherche Scientifique

SDZ GPI 562 has been explored for various scientific research applications:

Mécanisme D'action

SDZ GPI 562 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, preventing the receptor from interacting with fibrinogen. This inhibition blocks the final common pathway of platelet aggregation, thereby reducing the formation of thrombi. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which is crucial for platelet adhesion and aggregation .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Abciximab
  • Eptifibatide
  • Tirofiban

Comparison

Compared to other glycoprotein IIb/IIIa receptor antagonists like abciximab, eptifibatide, and tirofiban, SDZ GPI 562 is unique in its specific molecular structure and potentially different pharmacokinetic properties. While abciximab is a monoclonal antibody fragment, SDZ GPI 562 is a small molecule, which may offer advantages in terms of stability and ease of administration .

If you have any more questions or need further details, feel free to ask!

Propriétés

Formule moléculaire

C20H30N4O4

Poids moléculaire

390.5 g/mol

Nom IUPAC

7-[(4-carbamimidoylbenzoyl)amino]-3-(3-methylbutanoylamino)heptanoic acid

InChI

InChI=1S/C20H30N4O4/c1-13(2)11-17(25)24-16(12-18(26)27)5-3-4-10-23-20(28)15-8-6-14(7-9-15)19(21)22/h6-9,13,16H,3-5,10-12H2,1-2H3,(H3,21,22)(H,23,28)(H,24,25)(H,26,27)

Clé InChI

OPSRUAAFZJIVQO-UHFFFAOYSA-N

SMILES canonique

CC(C)CC(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)C(=N)N)CC(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.